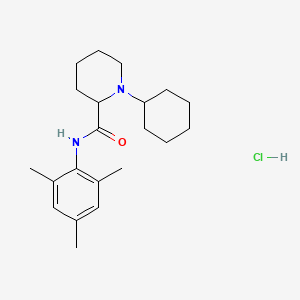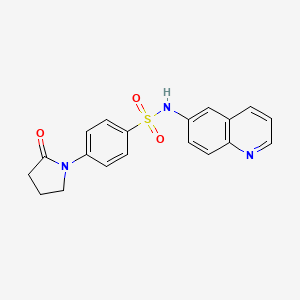![molecular formula C13H14N4O2 B6101863 3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B6101863.png)
3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential for use in various applications. This compound is also known as MPACB, and its chemical formula is C14H14N4O2. The purpose of
Wirkmechanismus
The mechanism of action of MPACB is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells. In the case of its use as a fluorescent probe, MPACB binds to metal ions such as copper and iron, producing a fluorescent signal. In the case of its use as an anti-cancer agent, MPACB is believed to inhibit the growth of cancer cells by interfering with specific cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPACB are not well understood, and further studies are needed to determine its potential impact on various biological systems. However, it has been shown to selectively bind to metal ions such as copper and iron, and to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPACB in lab experiments is its high yield and purity. This compound can be synthesized in large quantities, and its purity can be confirmed using various analytical techniques. However, one limitation of using MPACB is its potential toxicity, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research related to MPACB. One area of interest is its potential use as a diagnostic tool for detecting metal ion imbalances in various biological systems. Another area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are also needed to determine the potential toxicity and safety of this compound, as well as its potential impact on various biological systems.
Synthesemethoden
The synthesis of MPACB involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This compound is then reacted with 5-methyl-3-amino-1H-pyrazole-4-carboxamide in the presence of triethylamine to produce MPACB. The yield of this reaction is typically high, and the purity of the resulting compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
MPACB has been studied extensively for its potential use in various scientific research applications. One of the primary areas of interest is its use as a fluorescent probe for detecting metal ions such as copper and iron. This compound has been shown to selectively bind to these metal ions, producing a fluorescent signal that can be detected using various techniques such as fluorescence spectroscopy.
In addition to its use as a fluorescent probe, MPACB has also been studied for its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its potential for use in cancer treatment.
Eigenschaften
IUPAC Name |
3-methyl-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-4-3-5-10(6-8)12(18)15-13(19)14-11-7-9(2)16-17-11/h3-7H,1-2H3,(H3,14,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXALMGSEPLEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)NC2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(benzyloxy)carbonyl]amino}-5-oxo-5-[4-(2-quinolinyl)-1-piperazinyl]pentanoic acid](/img/structure/B6101787.png)
![8,9-dimethyl-10-(2-pyridinylmethyl)-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine](/img/structure/B6101789.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(1H-imidazol-4-ylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6101790.png)
![1-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B6101792.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(4-methylbenzyl)acetamide](/img/structure/B6101796.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6101818.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B6101821.png)

![2-[5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6101840.png)
![N-(4-bromophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6101844.png)
![2-methyl-N-[6-oxo-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide](/img/structure/B6101869.png)
![4-fluoro-N-({1-[(4-hydroxy-2,6-dimethyl-5-pyrimidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6101873.png)
![4-(3-fluorobenzyl)-3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6101882.png)
